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Compound of Interest

Compound Name: N-Palmitoyl-D-sphingomyelin-d9

Cat. No.: B12300016 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the applications of N-Palmitoyl-D-sphingomyelin-d9
(SM(d18:1/16:0)-d9) in neuroscience research. This deuterated analog of a key brain lipid

serves as a powerful tool for elucidating the complex roles of sphingolipids in neuronal function

and dysfunction. Its primary utility lies in its application as an internal standard for accurate

quantification of endogenous sphingomyelins using mass spectrometry, and as a tracer to

study sphingolipid metabolism and dynamics in the context of neurodegenerative diseases.

Core Applications in Neuroscience
N-Palmitoyl-D-sphingomyelin-d9 is instrumental in several key areas of neuroscience

research, primarily due to its structural similarity to its endogenous counterpart and the mass

shift introduced by the deuterium atoms.

Quantitative Lipidomics: The most prominent application is its use as an internal standard in

liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the precise quantification

of N-palmitoyl-D-sphingomyelin and other sphingomyelin species in brain tissue,

cerebrospinal fluid (CSF), and cultured neuronal cells. The known concentration of the added

deuterated standard allows for the correction of sample loss during extraction and ionization

variability in the mass spectrometer, leading to highly accurate measurements.

Metabolic Flux Analysis: As a stable isotope-labeled tracer, SM(d18:1/16:0)-d9 can be

introduced into cell culture models or, in some cases, animal models to trace the metabolic
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fate of sphingomyelin. This allows researchers to study the activity of enzymes involved in

sphingolipid metabolism, such as sphingomyelinases and sphingomyelin synthases, which

are implicated in various neurodegenerative diseases.

Lipid Raft Dynamics: Sphingomyelins are critical components of lipid rafts, specialized

membrane microdomains that serve as platforms for cellular signaling. By incorporating

deuterated sphingomyelin, researchers can study the dynamics of these rafts and how they

are altered in neurological disorders. Experiments involving the disruption of lipid rafts using

enzymes like sphingomyelinase can shed light on the role of these domains in neuronal

processes.

Sphingomyelin in Neurodegenerative Diseases
Alterations in sphingolipid metabolism are increasingly recognized as a key factor in the

pathogenesis of several neurodegenerative diseases.

Alzheimer's Disease (AD): Studies have shown changes in sphingomyelin and ceramide

levels in the brains of AD patients. The sphingomyelinase-mediated conversion of

sphingomyelin to ceramide is a critical step in apoptosis (programmed cell death), and

excessive ceramide production can contribute to neuronal loss in AD. Quantitative analysis

using deuterated standards like N-Palmitoyl-D-sphingomyelin-d9 is crucial for accurately

determining these changes.

Parkinson's Disease (PD): Dysregulation of sphingomyelin metabolism has also been

implicated in Parkinson's disease. Increased levels of certain sphingomyelin species have

been observed in the plasma and brain tissue of PD patients. These changes may be linked

to α-synuclein aggregation, a hallmark of PD.

Other Neurological Disorders: The role of sphingolipids is also being investigated in other

conditions such as multiple sclerosis, amyotrophic lateral sclerosis (ALS), and Huntington's

disease, where altered sphingolipid metabolism and signaling are thought to contribute to the

disease process.

Signaling Pathways
The conversion of sphingomyelin to ceramide is a central event in a signaling pathway that can

lead to neuronal apoptosis. This pathway is a key area of investigation in neurodegenerative
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Sphingomyelin-Ceramide Apoptotic Signaling Pathway.

Experimental Protocols and Workflows
Quantitative Analysis of Sphingomyelin in Brain Tissue
using LC-MS/MS
This protocol outlines the general steps for the quantification of N-palmitoyl-D-sphingomyelin in

a brain tissue sample using N-palmitoyl-D-sphingomyelin-d9 as an internal standard.

Experimental Workflow:
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Workflow for Quantitative Sphingomyelin Analysis.

Methodology:

Tissue Homogenization: A known weight of brain tissue (e.g., 50 mg) is homogenized in a

suitable buffer.

Internal Standard Spiking: A precise amount of N-Palmitoyl-D-sphingomyelin-d9 in a

solvent such as methanol is added to the homogenate. The final concentration will depend

on the expected levels of endogenous sphingomyelin and the sensitivity of the mass

spectrometer, but a common starting point is in the range of 10-100 ng/mL.

Lipid Extraction: Lipids are extracted from the spiked homogenate using a standard method

like the Folch or Bligh-Dyer procedure, which typically involves a chloroform/methanol/water

solvent system.
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Sample Preparation for LC-MS/MS: The lipid-containing organic phase is separated, dried

under a stream of nitrogen, and reconstituted in a solvent compatible with the LC-MS/MS

system (e.g., methanol/acetonitrile).

UHPLC Separation: The extracted lipids are separated using an ultra-high-performance

liquid chromatography (UHPLC) system, often with a C18 reversed-phase column. A

gradient elution with solvents like water, acetonitrile, and methanol, often with additives like

formic acid and ammonium formate, is used to achieve separation.

Tandem Mass Spectrometry (MS/MS): The eluent from the UHPLC is introduced into a

tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific

precursor-to-product ion transitions for both the endogenous N-palmitoyl-D-sphingomyelin

and the deuterated internal standard are monitored.

Quantification: The peak area of the endogenous sphingomyelin is compared to the peak

area of the known amount of the deuterated internal standard to calculate the absolute

concentration of the endogenous lipid in the original tissue sample.

Lipid Raft Disruption Experiment
This experiment aims to investigate the role of sphingomyelin-rich lipid rafts in a specific

neuronal function, for example, receptor signaling.

Experimental Workflow:
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Workflow for a Lipid Raft Disruption Experiment.

Methodology:

Cell Culture: Primary neurons or a suitable neuronal cell line are cultured under standard

conditions.

Treatment: One group of cells is treated with sphingomyelinase (e.g., 50 mU for a specified

time) to hydrolyze sphingomyelin in the outer leaflet of the plasma membrane, thereby

disrupting lipid rafts. A control group is treated with the vehicle (buffer) alone.

Stimulation: Both groups of cells are then stimulated with an agonist for a receptor of interest

that is hypothesized to reside in lipid rafts.
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Functional Assay: A relevant functional assay is performed to measure the cellular response

to the agonist. This could include calcium imaging to measure changes in intracellular

calcium, or Western blotting to assess the phosphorylation of downstream signaling proteins.

Data Analysis: The results from the sphingomyelinase-treated group are compared to the

control group. A diminished response in the treated group would suggest that intact lipid rafts

are necessary for the proper function of the receptor.

Quantitative Data
The following table summarizes representative data on the changes in sphingomyelin levels in

the plasma of Parkinson's disease patients compared to healthy controls.

Sphingomyelin
Species

Healthy
Controls (µM)

Early-Stage PD
(µM)

Advanced-
Stage PD (µM)

p-value
(Advanced vs.
HC)

Dihydro SM 24:0 0.152 ± 0.059 0.12 ± 0.05 0.08 ± 0.04 < 0.001

Dihydro SM 22:0
Data not

specified

Data not

specified

Data not

specified
Not applicable

Dihydro SM 20:0
Data not

specified
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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